molecular formula C23H23NO6 B14957103 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate

Cat. No.: B14957103
M. Wt: 409.4 g/mol
InChI Key: ZIKNSOXZKDPPPL-UHFFFAOYSA-N
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Description

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is a complex organic compound that belongs to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromenone core substituted with methyl groups and a benzyloxycarbonyl-protected beta-alanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves multiple steps. One common approach is to start with the chromenone core, which can be synthesized through the Pechmann condensation reaction. This involves the reaction of a phenol with a beta-keto ester in the presence of a strong acid catalyst.

This can be achieved through a coupling reaction using a suitable coupling agent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) under mild conditions . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form dihydro derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl-protected beta-alanine moiety can be cleaved enzymatically, releasing the active beta-alanine, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,7-trimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate is unique due to its combination of a chromenone core with multiple methyl substitutions and a benzyloxycarbonyl-protected beta-alanine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(3,4,7-trimethyl-2-oxochromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C23H23NO6/c1-14-11-18(21-15(2)16(3)22(26)30-19(21)12-14)29-20(25)9-10-24-23(27)28-13-17-7-5-4-6-8-17/h4-8,11-12H,9-10,13H2,1-3H3,(H,24,27)

InChI Key

ZIKNSOXZKDPPPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(=O)CCNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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